molecular formula C21H25Cl2F3N6O B064654 Vofopitant dihydrochloride CAS No. 168266-51-1

Vofopitant dihydrochloride

Numéro de catalogue: B064654
Numéro CAS: 168266-51-1
Poids moléculaire: 505.4 g/mol
Clé InChI: YVNRXILPJNISEM-FFUVTKDNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrochlorure de vofopitant peut subir diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium et divers nucléophiles pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels sur les cycles phényle ou pipéridine .

Applications de la recherche scientifique

Le dihydrochlorure de vofopitant a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le dihydrochlorure de vofopitant exerce ses effets en se liant sélectivement et en antagonisant le récepteur NK1, qui est un récepteur de la tachykinine ayant une forte affinité pour la substance P . En bloquant le récepteur NK1, le dihydrochlorure de vofopitant inhibe les signaux émétogènes médiés par la substance P, empêchant ainsi les nausées et les vomissements . De plus, ses effets anxiolytiques sont censés être liés à sa modulation de la libération de neurotransmetteurs et des voies de signalisation neuronale .

Applications De Recherche Scientifique

Introduction to Vofopitant Dihydrochloride

This compound, also known as GR205171, is a small molecule drug that functions primarily as a neurokinin-1 (NK1) receptor antagonist. This compound has been investigated for various therapeutic applications, particularly in the fields of psychiatry and oncology. Its mechanism of action involves blocking NK1 receptors, which are implicated in processes such as pain, anxiety, and nausea.

Anxiolytic Effects

Vofopitant has demonstrated anxiolytic properties in animal models. Research indicates that it may reduce anxiety-related behaviors, making it a candidate for treating anxiety disorders, including social phobia and post-traumatic stress disorder (PTSD). However, clinical trials have shown mixed results regarding its efficacy in humans, leading to its discontinuation in further development for these indications .

Management of Nausea and Vomiting

As an NK1 receptor antagonist, Vofopitant has been primarily studied for its antiemetic effects. It has been evaluated in clinical trials for the prevention of nausea and vomiting associated with chemotherapy and surgery. The drug was found to be effective in alleviating nausea symptoms but did not reach the market due to insufficient efficacy compared to existing treatments .

Sleep Disorders

Vofopitant was also investigated for its potential use in treating sleep initiation and maintenance disorders. Clinical trials indicated some promise; however, further research was required to establish its safety and effectiveness in this area .

Psychophysiology and Fear Conditioning

Research involving fear conditioning paradigms has explored Vofopitant's role in modulating psychophysiological responses to fear. Studies have examined its potential benefits in reducing fear responses, which could have implications for treating anxiety disorders .

Table: Summary of Clinical Trials Involving Vofopitant

Study PhaseConditionPopulation SizeFindingsStatus
Phase 2PTSD47Anxiolytic effects observedDiscontinued
Phase 2Nausea and vomitingVariousEffective in reducing symptomsDiscontinued
Phase 2Sleep initiation disordersVariousSome improvement notedDiscontinued
Phase 1Bipolar disorderSmall cohortLimited efficacy reportedDiscontinued
Phase 1SchizophreniaSmall cohortMixed results; further research neededDiscontinued

Observations from Clinical Trials

  • Efficacy : Although Vofopitant showed some effectiveness in preclinical studies, the transition to human trials revealed limitations in efficacy compared to existing therapies.
  • Safety Profile : The safety profile was generally acceptable; however, adverse effects were noted that led to concerns about its therapeutic window.
  • Market Viability : The combination of limited efficacy and competition from more established NK1 antagonists contributed to the decision not to pursue further development.

Activité Biologique

Vofopitant dihydrochloride, also known as GR 205171A, is a selective neurokinin-1 (NK1) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of nausea and vomiting. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant research findings.

Overview of this compound

  • Chemical Name : this compound
  • CAS Number : 168266-51-1
  • Molecular Formula : C₁₈H₂₃Cl₂F₃N₄O
  • Mechanism of Action : Vofopitant acts by selectively binding to the NK1 receptor, inhibiting the action of substance P, a neuropeptide involved in the emetic response and various physiological processes.

Vofopitant's primary action is as an antagonist at the NK1 receptor. By blocking this receptor, it interferes with the signaling pathways activated by substance P, which is implicated in pain perception, stress responses, and nausea. The inhibition of NK1 receptor activity leads to:

  • Reduction in Nausea and Vomiting : Particularly effective in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) .
  • Potential Anxiolytic Effects : Some studies suggest that NK1 antagonists may have anxiolytic properties due to their influence on stress-related pathways .

Anti-emetic Efficacy

Vofopitant has been studied extensively for its anti-emetic properties. In clinical trials, it has demonstrated significant efficacy when used alone or in combination with other anti-emetic agents such as ondansetron. For instance:

  • A study involving 702 patients undergoing gynecological surgeries showed that patients receiving a combination of ondansetron and vofopitant had a significantly higher complete response rate (59-62%) compared to those receiving ondansetron alone (40%) within the first 24 hours post-surgery .

Pharmacokinetics

The pharmacokinetic profile of vofopitant indicates favorable absorption and bioavailability characteristics:

  • Bioavailability : Approximately 65% .
  • Half-life : Ranges from 9 to 12 hours, allowing for effective dosing schedules.

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of vofopitant. Notable findings include:

StudyPopulationTreatmentOutcome
Gardner et al. (1996)Healthy volunteersVofopitant vs. placeboSignificant reduction in emesis compared to placebo
Phase II StudyPremenopausal womenOndansetron + VofopitantHigher complete response rate (59-62%) vs. ondansetron alone (40%)
PTSD StudyAdults with PTSDVofopitantPotential benefits in managing PTSD symptoms

Mechanistic Insights

Research has shown that NK1 receptor antagonism can modulate various biological functions beyond emesis:

  • Immune Response Modulation : NK1 receptors are involved in immune system functions; thus, antagonists like vofopitant may influence inflammatory responses .
  • Neurotransmitter Release : The inhibition of NK1 receptors can alter neurotransmitter dynamics, potentially affecting mood and anxiety disorders .

Safety Profile

While vofopitant is generally well tolerated, some adverse effects have been reported:

  • Common side effects include headache, dizziness, and gastrointestinal disturbances such as constipation .
  • Caution is advised regarding prolonged exposure due to potential organ damage or eye injuries noted in animal studies .

Propriétés

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O.2ClH/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNRXILPJNISEM-FFUVTKDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168538
Record name Vofopitant dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168266-51-1
Record name Vofopitant dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vofopitant dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-CIS)-N-[[2-METHOXY-5-[5-(TRIFLUOROMETHYL)-1H-TETRAZOL-1-YL]PHENYL]METHYL]-2-PHENYL-3-PIPERIDINAMINE DIHYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VOFOPITANT DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53187BIJ00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vofopitant dihydrochloride
Reactant of Route 2
Reactant of Route 2
Vofopitant dihydrochloride
Reactant of Route 3
Vofopitant dihydrochloride
Reactant of Route 4
Vofopitant dihydrochloride
Reactant of Route 5
Vofopitant dihydrochloride
Reactant of Route 6
Vofopitant dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.